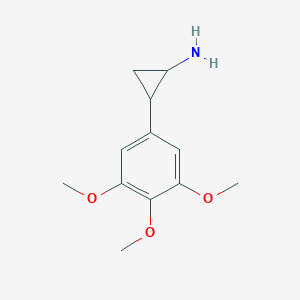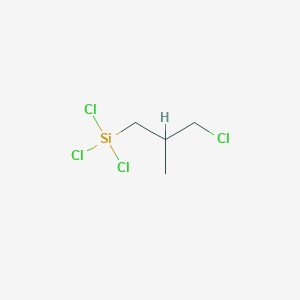
Trichloro(3-chloro-2-methylpropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(3-chloro-2-methylpropyl)silane, also known as TMPCS, is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless liquid that is used in various scientific research applications. TMPCS is a versatile compound that can be used for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Trichloro(3-chloro-2-methylpropyl)silane is widely used in scientific research for the synthesis of various organic compounds. It is used as a reagent for the preparation of siloxane-based materials, which have applications in the fields of electronics, optics, and coatings. Trichloro(3-chloro-2-methylpropyl)silane is also used as a precursor for the synthesis of organosilicon compounds, which have applications in the fields of pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
Trichloro(3-chloro-2-methylpropyl)silane is a reactive compound that can undergo various chemical reactions. It can react with water to form hydrochloric acid and silanols. It can also react with alcohols, amines, and thiols to form the corresponding silanes. The mechanism of action of Trichloro(3-chloro-2-methylpropyl)silane depends on the reaction it undergoes and the compound it reacts with.
Effets Biochimiques Et Physiologiques
Trichloro(3-chloro-2-methylpropyl)silane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also harmful if ingested or inhaled. Therefore, it should be handled with care and proper safety precautions should be taken.
Avantages Et Limitations Des Expériences En Laboratoire
Trichloro(3-chloro-2-methylpropyl)silane is a versatile compound that can be used for the synthesis of various organic compounds. It is easy to handle and can be stored for long periods of time. However, it is toxic and should be handled with care. It is also expensive and may not be suitable for large-scale industrial production.
Orientations Futures
There are many future directions for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research. It can be used for the synthesis of new materials with unique properties. It can also be used for the preparation of novel organosilicon compounds with applications in the fields of medicine and agriculture. Furthermore, Trichloro(3-chloro-2-methylpropyl)silane can be used for the development of new catalysts for organic reactions. The possibilities for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research are endless and require further exploration.
Conclusion:
In conclusion, Trichloro(3-chloro-2-methylpropyl)silane is a versatile compound that has many scientific research applications. It is used for the synthesis of various organic compounds and has potential for the development of new materials and catalysts. However, it is toxic and should be handled with care. The future directions for the use of Trichloro(3-chloro-2-methylpropyl)silane in scientific research are vast and require further exploration.
Propriétés
Numéro CAS |
18142-53-5 |
|---|---|
Nom du produit |
Trichloro(3-chloro-2-methylpropyl)silane |
Formule moléculaire |
C4H8Cl4Si |
Poids moléculaire |
226 g/mol |
Nom IUPAC |
trichloro-(3-chloro-2-methylpropyl)silane |
InChI |
InChI=1S/C4H8Cl4Si/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3 |
Clé InChI |
VVUUXYGSBMJAHC-UHFFFAOYSA-N |
SMILES |
CC(C[Si](Cl)(Cl)Cl)CCl |
SMILES canonique |
CC(C[Si](Cl)(Cl)Cl)CCl |
Autres numéros CAS |
18142-53-5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

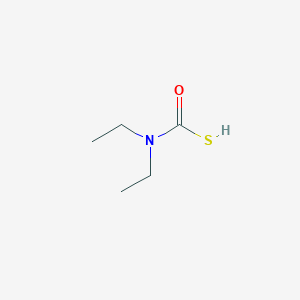
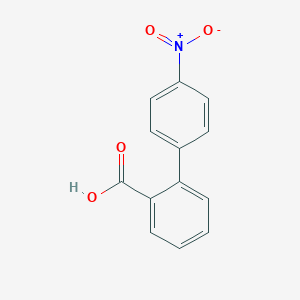
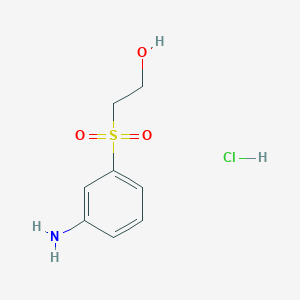
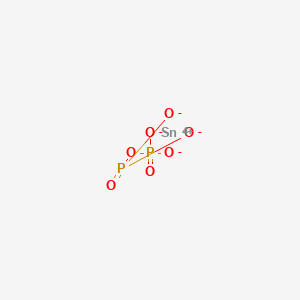
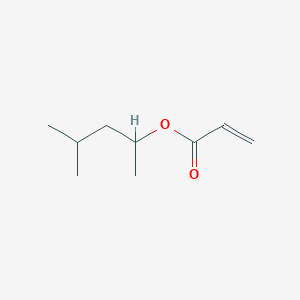
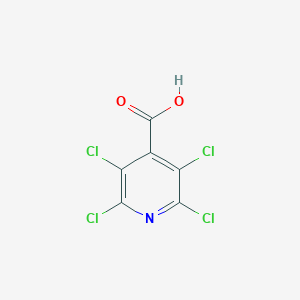
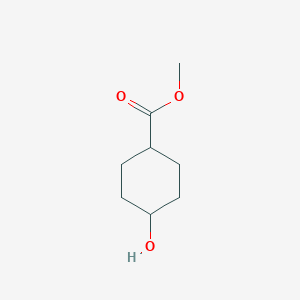
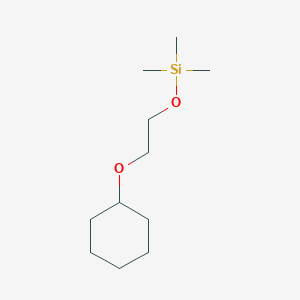
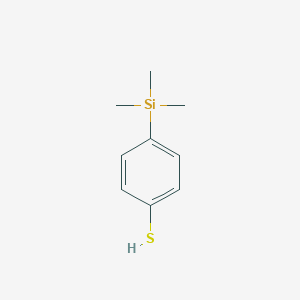
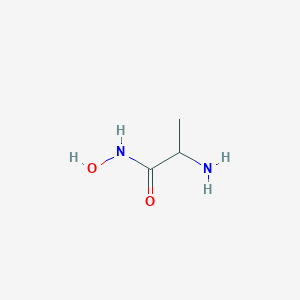

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
